Methyl 5-bromo-2-iodonicotinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
methyl 5-bromo-2-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 |
InChI Key |
ZFRKLXSQBYKLFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)I |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Bromo 2 Iodonicotinate and Analogous Dihalo Nicotinates
Esterification Protocols for Nicotinic Acid Intermediates
Mild Esterification Techniques for Sensitive Substrates
The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. However, for sensitive substrates like dihalo-nicotinic acids, the presence of electron-withdrawing halogen atoms can make the pyridine (B92270) ring susceptible to side reactions under harsh conditions. Therefore, mild esterification techniques are required to ensure high yields and product purity.
Standard Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst like sulfuric acid, may not be suitable for sensitive dihalo-nicotinates. commonorganicchemistry.comresearchgate.net Alternative methods that operate under milder conditions are preferred.
One common approach involves the reaction of the carboxylic acid with an alkylating agent in the presence of a mild base. For instance, reacting 5-bromo-2-iodobenzoic acid with methyl iodide and potassium carbonate in acetone (B3395972) provides the methyl ester in quantitative yield. Another effective method is the initial conversion of the carboxylic acid to a more reactive intermediate. Using thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its acyl chloride, which can then be gently quenched with methanol to form the ester. commonorganicchemistry.com This two-step process avoids the high temperatures and strong acids of Fischer esterification. commonorganicchemistry.com For particularly acid-sensitive substrates, the Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a neutral-pH alternative. commonorganicchemistry.com
Below is a comparison of common mild esterification methods applicable to sensitive nicotinic acids.
| Method | Reagents | Typical Conditions | Advantages | Potential Drawbacks |
| Alkyl Halide | Methyl Iodide, K₂CO₃ | Acetone, 40°C | High yield, mild base | Methyl iodide is toxic and can alkylate other nucleophilic sites. commonorganicchemistry.com |
| Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) Methanol | Room temperature or gentle heating | High reactivity, avoids strong acid commonorganicchemistry.com | SOCl₂ is corrosive; intermediate may be moisture-sensitive. nih.gov |
| Steglich Esterification | DCC, DMAP, Methanol | Room temperature | Very mild, good for acid-sensitive substrates commonorganicchemistry.com | DCC can form N-acylurea byproducts that are difficult to remove. nih.gov |
| TMS-Diazomethane | TMS-CHN₂, Methanol | Room temperature | Rapid reaction, high yield commonorganicchemistry.com | Reagent is toxic and potentially explosive; can react with other acidic protons. commonorganicchemistry.com |
Halogen Exchange Reactions for Tunable Halogenation
Halogen exchange (Halex) reactions provide a powerful tool for the synthesis of mixed dihalo-nicotinates by selectively replacing one halogen with another. This is particularly useful for introducing iodine or fluorine, which can be more challenging to install directly. The Finkelstein reaction, a classic SN2 type process, is often employed where an alkyl or aryl chloride/bromide is converted to an iodide using an alkali metal iodide like sodium iodide (NaI) in a polar solvent like acetone. manac-inc.co.jpyoutube.com
In aromatic systems like the pyridine ring, this transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is greatly facilitated by the presence of electron-withdrawing groups (such as a nitro or carbonyl group) at the ortho or para positions to the leaving halogen. manac-inc.co.jp In the case of a 5-bromo-2-chloronicotinate precursor, the electron-withdrawing ester group and the nitrogen atom in the ring activate the C2 and C6 positions towards nucleophilic attack, making the exchange of a halogen at the C2 position feasible.
The choice of reagents and conditions allows for tunable control over the halogenation pattern. For example, treating an aryl chloride with sodium iodide can yield the corresponding aryl iodide. manac-inc.co.jp Metal-mediated halogen exchange reactions have expanded the scope of this transformation, enabling exchanges that are otherwise difficult. nih.gov The relative bond dissociation energies (C-F > C-Cl > C-Br > C-I) often dictate the thermodynamic favorability of these exchanges, with the formation of a stronger C-X bond being a driving force. nih.gov This allows for "retro-Finkelstein" reactions, such as converting a more reactive aryl iodide into a more stable aryl chloride.
| Reaction Type | Substrate | Reagents | Product | Key Feature |
| Finkelstein (Alkyl) | Alkyl Chloride/Bromide | NaI in Acetone | Alkyl Iodide | Precipitation of NaCl/NaBr drives the equilibrium. youtube.com |
| SNAr (Aromatic) | 4-Chloro-1,3-dinitrobenzene | NaI | 4-Iodo-1,3-dinitrobenzene | Requires strong electron-withdrawing groups ortho/para to the leaving halogen. manac-inc.co.jp |
| Acyl Halide Exchange | Acyl Chloride | NaI in Acetonitrile | Acyl Iodide | Efficient method for preparing reactive acyl iodides. manac-inc.co.jp |
| Swarts Reaction | Alkyl Chloride/Bromide | AgF, Hg₂F₂ | Alkyl Fluoride | Used for the synthesis of organofluorine compounds. youtube.com |
Multi-Step Convergent Syntheses of Dihalo-Nicotinates
A hypothetical convergent synthesis of Methyl 5-bromo-2-iodonicotinate could involve two main fragments:
A pre-functionalized pyridine ring containing the iodine atom and the ester group (e.g., Methyl 2-iodonicotinate).
A bromine-containing reagent that can be coupled to the 5-position of the pyridine ring.
Comparison of Synthetic Strategies
| Strategy | Description | Overall Yield Example (50% per step) | Advantages |
| Linear Synthesis | A → B → C → D → E | A → E = 3.125% | Simpler planning. |
| Convergent Synthesis | A→B, C→D, then B+D→E | A→B (50%), C→D (50%), B+D→E (50%). Overall = 12.5% | Higher overall yield, easier purification of intermediates. wikipedia.org |
Considerations for Scalability and Process Optimization in Nicotinate (B505614) Synthesis
Transitioning a synthetic route from a laboratory milligram scale to industrial production requires careful optimization of numerous factors to ensure efficiency, safety, and cost-effectiveness. mdpi.com For the synthesis of nicotinate derivatives, key considerations include the cost and availability of starting materials, the choice of reagents and solvents, energy consumption, and waste management. nih.gov
For example, while methods like using TMS-diazomethane might be excellent for small-scale synthesis due to high yields and mild conditions, the reagent's cost and toxicity could make it prohibitive for large-scale production. commonorganicchemistry.com In contrast, a process using thionyl chloride and methanol might be preferred despite the hazardous nature of SOCl₂, as these are inexpensive bulk chemicals and the process can be contained in an industrial setting. researchgate.net
Process optimization often involves a detailed study of reaction parameters. In the industrial synthesis of nicotinic acid from picoline, for example, factors such as catalyst composition, reaction temperature, pressure, and reactant feed rates are meticulously controlled to maximize yield and minimize the formation of byproducts. researchgate.net Similar principles apply to the synthesis of this compound. Optimization would involve:
Minimizing Reaction Time: Reducing batch time increases plant throughput.
Solvent Selection: Choosing cheaper, greener, and more easily recyclable solvents.
Purification: Developing purification methods that avoid costly and time-consuming techniques like column chromatography. Crystallization is often the preferred method for large-scale purification.
Energy Efficiency: Optimizing heating and cooling cycles to reduce energy costs. In highly exothermic reactions, managing heat removal is crucial for safety and selectivity. researchgate.net
The development of continuous flow processes, as opposed to traditional batch processing, is another modern approach to scaling up, offering better control over reaction parameters and improved safety. nih.gov
Reactivity and Advanced Chemical Transformations of Methyl 5 Bromo 2 Iodonicotinate
Transition Metal-Catalyzed Cross-Coupling Reactionsacademie-sciences.frnih.govnih.gov
The presence of two different halogen atoms on the pyridine (B92270) ring of methyl 5-bromo-2-iodonicotinate is key to its utility. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a low-valent transition metal center, such as palladium(0). This difference in reactivity forms the basis for regioselective cross-coupling reactions, allowing for the controlled and sequential construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formationacademie-sciences.frnih.govrsc.org
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. sumitomo-chem.co.jpnih.gov
Due to the higher reactivity of the C-I bond compared to the C-Br bond, Suzuki-Miyaura coupling reactions on this compound can be performed with high selectivity at the 2-position (the site of the iodine atom). By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl or vinyl group from a boronic acid or ester can be introduced at this position while leaving the bromine atom at the 5-position intact.
This selectivity is a general feature observed in the cross-coupling of dihaloheteroarenes, where the halogen positioned closest to the heteroatom often exhibits enhanced reactivity. acs.org The reaction is typically carried out in the presence of a palladium(0) catalyst, which is either added directly or generated in situ from a palladium(II) precursor, and a base. rsc.org
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Iodine Position
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol | 110 °C |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane/Water | 80-100 °C |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Room Temp. - 100 °C |
This table represents typical conditions and may vary based on the specific boronic acid used.
Following the initial selective coupling at the iodine position, the remaining bromine atom at the 5-position can undergo a second Suzuki-Miyaura coupling reaction. This stepwise, or sequential, approach allows for the introduction of a different aryl or heteroaryl group, leading to the synthesis of unsymmetrically substituted pyridine derivatives. nih.gov
This second coupling step often requires more forcing conditions, such as higher temperatures or stronger bases, to activate the less reactive C-Br bond. The ability to perform these reactions sequentially, sometimes in a one-pot procedure, makes this a highly efficient strategy for building molecular complexity. nih.gov
Heck and Sonogashira Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound is also exploited in other palladium-catalyzed cross-coupling reactions.
The Heck reaction , which forms a C-C bond between the halide and an alkene, can be directed selectively to the 2-position. Similarly, the Sonogashira coupling , which couples the halide with a terminal alkyne, demonstrates high regioselectivity for the C-I bond. This allows for the introduction of alkenyl and alkynyl functional groups, respectively, at the 2-position of the pyridine ring. Studies on related 2,5-dihalopyridines have shown that palladium-catalyzed alkynylation occurs preferentially at the C-2 iodine position. acs.org
Kumada and Negishi Coupling Reactions
The Kumada and Negishi couplings offer alternative methods for C-C bond formation, utilizing organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are also catalyzed by transition metals, most commonly nickel or palladium. organic-chemistry.orgwikipedia.org
The Kumada coupling , one of the earliest cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgnrochemistry.com For substrates like this compound, this reaction would be expected to proceed selectively at the more reactive C-I bond. Nickel catalysts are often effective for this transformation. nih.gov
The Negishi coupling uses organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents. Palladium catalysts, often in conjunction with phosphine (B1218219) ligands, are typically employed. nih.gov This method also allows for the selective functionalization at the 2-position of the pyridine ring, providing a route to install alkyl or aryl groups that may be difficult to introduce via other methods. nih.gov
Table 2: Overview of C-C Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Bond Formed | Selective Position |
| Suzuki-Miyaura | Organoboron | Pd | C(sp²)-C(sp²) | C-2 (Iodine) |
| Heck | Alkene | Pd | C(sp²)-C(sp²) | C-2 (Iodine) |
| Sonogashira | Alkyne | Pd/Cu | C(sp²)-C(sp) | C-2 (Iodine) |
| Kumada | Organomagnesium (Grignard) | Ni or Pd | C(sp²)-C(sp³/sp²/sp) | C-2 (Iodine) |
| Negishi | Organozinc | Pd or Ni | C(sp²)-C(sp³/sp²/sp) | C-2 (Iodine) |
Buchwald-Hartwig Amination and Related C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.
Similar to the C-C coupling reactions, the Buchwald-Hartwig amination of this compound would be expected to occur selectively at the C-2 position. This allows for the introduction of a primary or secondary amine at this position, while the C-Br bond remains available for subsequent transformations. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity in this transformation.
C-O and C-S Cross-Coupling Methodologies
The presence of two different halogen atoms on the pyridine ring of this compound offers opportunities for selective cross-coupling reactions to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. The differential reactivity of the C-I and C-Br bonds, with the C-I bond being generally more reactive in palladium-catalyzed processes, allows for sequential and site-selective functionalization.
Ullmann Condensation: The Ullmann condensation, a classic copper-catalyzed reaction, provides a pathway for the formation of aryl ethers and thioethers. While traditionally requiring harsh reaction conditions, modern modifications using ligands can facilitate these couplings under milder temperatures. For this compound, the C-I bond is the primary site for Ullmann-type reactions due to its higher reactivity compared to the C-Br bond. The reaction with phenols or thiols in the presence of a copper catalyst and a base would be expected to yield the corresponding 2-aryloxy or 2-arylthio derivatives.
Buchwald-Hartwig Coupling: The palladium-catalyzed Buchwald-Hartwig reaction is a more contemporary and often more efficient method for C-O and C-S bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine ligand and a base. The higher reactivity of the aryl iodide allows for selective coupling at the C-2 position of this compound. For instance, reaction with an alcohol or a thiol in the presence of a suitable palladium catalyst system would lead to the formation of the corresponding ether or thioether at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. wuxiapptec.com
Below is a representative table illustrating potential C-O and C-S cross-coupling reactions of this compound, based on established methodologies.
| Coupling Partner | Catalyst System | Product |
| Phenol | CuI / Ligand, Base | Methyl 5-bromo-2-phenoxynicotinate |
| Thiophenol | CuI / Ligand, Base | Methyl 5-bromo-2-(phenylthio)nicotinate |
| Methanol (B129727) | Pd(OAc)₂ / Ligand, Base | Methyl 5-bromo-2-methoxynicotinate |
| Ethanethiol | Pd(OAc)₂ / Ligand, Base | Methyl 5-bromo-2-(ethylthio)nicotinate |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the bromo, iodo, and methyl ester substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the halogen-substituted positions.
Amination Reactions on the Pyridine Ring
The introduction of nitrogen-based nucleophiles onto the pyridine core is a key transformation. The C-I bond at the 2-position is the more likely site for SNAr with amines, given its greater lability compared to the C-Br bond. Reaction with primary or secondary amines, under suitable conditions (often requiring heat or a catalyst), can lead to the displacement of the iodide to form 2-aminonicotinate derivatives. The formation of "Methyl 5-bromo-2-(methylamino)nicotinate" is a documented example of such a transformation, confirming the feasibility of amination at the 2-position. researchgate.net
Alkoxylation and Thiolation Reactions
Similar to amination, alkoxide and thiolate nucleophiles can displace the iodo group at the 2-position. The reaction with sodium methoxide, for example, would yield methyl 5-bromo-2-methoxynicotinate. Likewise, treatment with a thiol and a suitable base would result in the formation of a 2-thioether derivative. The regioselectivity of these reactions is generally high for the 2-position due to the superior leaving group ability of iodide.
The following table summarizes expected SNAr products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent | Product |
| Methylamine | CH₃NH₂ | Methyl 5-bromo-2-(methylamino)nicotinate |
| Piperidine | C₅H₁₀NH | Methyl 5-bromo-2-(piperidin-1-yl)nicotinate |
| Methoxide | NaOCH₃ | Methyl 5-bromo-2-methoxynicotinate |
| Ethanethiolate | NaSCH₂CH₃ | Methyl 5-bromo-2-(ethylthio)nicotinate |
Electrophilic Aromatic Substitution (EAS) Patterns on Halogenated Nicotinates
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The presence of two deactivating halogen substituents and an electron-withdrawing methyl ester group further deactivates the ring of this compound, making EAS reactions particularly difficult.
If an EAS reaction were to occur under forcing conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the C-3 and C-5 positions. pearson.com Halogens are ortho, para-directing deactivators, while the methyl ester is a meta-directing deactivator. In this specific molecule, the C-3 position is occupied by the ester group. The bromine at C-5 would direct to the ortho positions (C-4 and C-6), and the iodine at C-2 would also direct to its ortho positions (C-3, which is occupied). The ester group at C-3 would direct to the C-5 position, which is already substituted.
Carbon-Hydrogen (C-H) Functionalization of the Pyridine Core
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. For pyridine derivatives, this approach offers a direct route to substituted heterocycles without the need for pre-functionalized starting materials.
Directed C-H Activation Strategies
The nitrogen atom of the pyridine ring can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the C-2 and C-6 positions. However, in this compound, these positions are already substituted. Therefore, C-H functionalization would target the remaining C-H bonds at the C-4 and C-6 positions.
The table below outlines potential C-H functionalization products based on general principles of directed C-H activation.
| Reaction Type | Catalyst System / Directing Group | Potential Product |
| C-H Arylation | Pd catalyst / Directing Group at N | Methyl 4-aryl-5-bromo-2-iodonicotinate |
| C-H Alkenylation | Rh or Ru catalyst / Directing Group | Methyl 4-alkenyl-5-bromo-2-iodonicotinate |
Oxidative C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical approach to increase molecular complexity. However, the C-H bonds of the pyridine ring in this compound are generally unreactive towards electrophilic substitution due to the electron-deficient nature of the aromatic system, a consequence of the electronegativity of the nitrogen atom and the electron-withdrawing character of the bromo, iodo, and methyl ester substituents.
Recent advancements in transition-metal-catalyzed C-H activation provide potential pathways to functionalize these inert bonds. While specific studies on the oxidative C-H functionalization of this compound are not extensively documented, the reactivity can be inferred from studies on related pyridine derivatives.
Palladium-catalyzed C-H functionalization is a prominent method for the arylation, alkenylation, and acylation of pyridines. nih.govnih.govrsc.org For a substrate like this compound, the directing-group ability of the pyridine nitrogen or the ester group could be exploited to achieve regioselective C-H activation. The inherent electronic bias of the pyridine ring typically directs functionalization to the C-2 and C-4 positions. youtube.com However, in this molecule, these positions are already substituted. This leaves the C-H bonds at the C-4 and C-6 positions as potential sites for functionalization.
Given the electronic landscape of the molecule, the C-H bond at the C-4 position is the most likely candidate for oxidative functionalization. This is due to its position relative to the electron-withdrawing groups and the nitrogen atom. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, in the presence of an oxidant, could facilitate the introduction of new functional groups at this position. The general mechanism would involve the coordination of the metal to the pyridine nitrogen, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with a coupling partner.
Table 1: Potential Oxidative C-H Functionalization Reactions
| Reaction Type | Catalyst/Reagents | Potential Product |
| Arylation | Pd(OAc)₂, Ligand, Ar-X, Oxidant | Methyl 4-aryl-5-bromo-2-iodonicotinate |
| Alkenylation | [RhCp*Cl₂]₂, Alkene, Additive | Methyl 5-bromo-4-alkenyl-2-iodonicotinate |
| Acetoxylation | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂) | Methyl 4-acetoxy-5-bromo-2-iodonicotinate |
It is important to note that the harsh conditions sometimes required for C-H activation could lead to side reactions, including the competitive reaction at the C-I or C-Br bonds.
Chemo- and Regioselective Reduction and Oxidation Reactions
The presence of multiple reducible and oxidizable sites in this compound makes its selective transformation a significant challenge, yet it also offers opportunities for diverse synthetic applications.
Chemoselective and Regioselective Reduction
The primary sites for reduction in this compound are the ester functional group and the carbon-halogen bonds. The pyridine ring itself can also be reduced under certain conditions.
The relative reactivity of the carbon-halogen bonds towards reduction is a key consideration. Generally, the C-I bond is more readily cleaved than the C-Br bond. This difference in reactivity can be exploited for selective dehalogenation. For instance, catalytic hydrogenation with a palladium catalyst can often selectively remove the iodo group while leaving the bromo group intact.
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, such powerful hydrides would also likely reduce the carbon-halogen bonds. More selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of ketones and aldehydes and are generally unreactive towards esters under standard conditions. youtube.com Therefore, to selectively reduce the ester group in the presence of the halogens, a two-step process involving protection of the halogenated ring or the use of chemoselective reagents would be necessary.
A plausible strategy for the selective reduction of the ester would be the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known to reduce esters to aldehydes or alcohols depending on the stoichiometry and reaction conditions. Its selectivity over the carbon-halogen bonds would need to be experimentally verified.
Table 2: Potential Selective Reduction Reactions
| Reaction | Reagent | Potential Major Product |
| Selective Deiodination | H₂, Pd/C | Methyl 5-bromonicotinate |
| Ester Reduction | LiAlH₄ | (5-Bromo-2-iodopyridin-3-yl)methanol |
| Selective Ester to Aldehyde | DIBAL-H (1 equiv, low temp.) | 5-Bromo-2-iodo-3-formylpyridine |
Chemoselective and Regioselective Oxidation
Oxidation reactions of this compound can target the pyridine nitrogen atom or potentially the C-H bonds under specific conditions, as discussed in the previous section.
The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The electron-withdrawing substituents on the ring would influence the rate of N-oxidation.
Direct oxidation of the pyridine ring C-H bonds to introduce a hydroxyl group is challenging but can be achieved under specific conditions, often involving strong oxidizing agents or metal catalysts. However, the selectivity of such reactions on a highly substituted and electron-deficient ring like that of this compound would likely be low, and side reactions would be prevalent.
Table 3: Potential Selective Oxidation Reactions
| Reaction | Reagent | Potential Product |
| N-Oxidation | m-CPBA | Methyl 5-bromo-2-iodo-1-oxido-pyridin-1-ium-3-carboxylate |
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metal-mediated cross-coupling reactions are central to the application of methyl 5-bromo-2-iodonicotinate in organic synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, serves as a prime example. wikipedia.org The generally accepted catalytic cycle for this transformation involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.org In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond dictates that oxidative addition will preferentially occur at the C2 position. This step involves the insertion of the Pd(0) catalyst into the C-I bond, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This initial complex is typically a cis-organopalladium species, which may then isomerize to the more stable trans-complex. wikipedia.org
The subsequent step, transmetalation, involves the transfer of an organic group from an organoboron reagent (such as a boronic acid or its ester) to the palladium(II) center. wikipedia.org This process is facilitated by a base, which activates the organoboron compound. organic-chemistry.org The exact mechanism of transmetalation can be complex and is believed to occur through different pathways, but it results in the formation of a new diorganopalladium(II) complex. libretexts.orgharvard.edu
Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org This step is often favored by bulky and electron-rich ligands on the palladium center, which promote the formation of the C-C bond. libretexts.org
Understanding Factors Governing Regioselectivity and Chemoselectivity
The presence of two different halogen substituents on the pyridine (B92270) ring of this compound introduces the challenge and opportunity of regioselective and chemoselective functionalization.
Regioselectivity in the context of this molecule primarily refers to the selective reaction at either the C2 (iodo) or C5 (bromo) position. The difference in bond dissociation energies between the C-I and C-Br bonds is a key determinant. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent transition metal catalyst like palladium(0). beilstein-journals.org This inherent reactivity difference allows for selective cross-coupling reactions at the C2 position while leaving the C5-bromo group intact for subsequent transformations. beilstein-journals.org
Chemoselectivity involves the preferential reaction of one functional group over another. In this compound, the primary competition is between the two halogen atoms. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which halogen participates in the reaction. For instance, milder conditions will almost exclusively favor reaction at the iodine-bearing carbon. beilstein-journals.org More forcing conditions might be required to activate the C-Br bond.
Several factors influence this selectivity:
Catalyst System: The choice of the transition metal (e.g., palladium, nickel) and its ligand sphere is crucial. libretexts.org
Reaction Temperature: Lower temperatures generally favor the reaction with the more reactive C-I bond.
Nature of the Coupling Partner: The reactivity of the organometallic reagent can also play a role.
Ligand Effects and Catalyst Design in Nicotinate (B505614) Reactivity
The ligands coordinated to the transition metal catalyst play a pivotal role in modulating the reactivity and selectivity of transformations involving this compound. The electronic and steric properties of the ligands directly influence the key steps of the catalytic cycle. libretexts.org
Electron-rich and bulky phosphine (B1218219) ligands are commonly employed in Suzuki-Miyaura couplings. nih.gov
Electron-donating ligands enhance the electron density on the metal center, which can facilitate the oxidative addition step. libretexts.org
Bulky ligands can promote reductive elimination, the final step that forms the product and regenerates the active catalyst. libretexts.org
Buchwald-type dialkylbiaryl phosphine ligands are a prominent class of ligands that have proven highly effective in a wide range of cross-coupling reactions. nih.govresearchgate.net These ligands are known for their ability to promote the coupling of even challenging substrates, such as unactivated aryl chlorides. nih.gov The use of such advanced ligands can lead to higher yields, lower catalyst loadings, and milder reaction conditions. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, offering high stability and activity. organic-chemistry.org
The design of the catalyst, including the choice of the metal precursor and the ligand, is therefore a critical aspect of achieving the desired outcome in reactions with this compound.
Kinetic and Thermodynamic Parameters of Key Reaction Steps
For many Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. libretexts.org The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. harvard.edu This trend aligns with the selective reactivity observed for this compound.
Kinetic studies can provide valuable insights into the reaction mechanism. By systematically varying the concentrations of the reactants and catalyst components and monitoring the reaction rate, it is possible to determine the reaction order with respect to each species. chemguide.co.uk This information helps to construct a rate law that is consistent with a proposed mechanism. For instance, a first-order dependence on the concentration of the aryl halide and the catalyst would support a mechanism where oxidative addition is the rate-determining step.
Thermodynamic parameters, such as the activation energy for each step, can be determined through computational studies and experimental measurements. crunchchemistry.co.uk These parameters provide a quantitative understanding of the energy landscape of the reaction and can help to explain the observed selectivity.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for unequivocally establishing a reaction mechanism. rsc.org In transition metal-catalyzed reactions, these intermediates are often transient and present in low concentrations, making their isolation and characterization challenging.
In the catalytic cycle of the Suzuki-Miyaura reaction, key intermediates include the oxidative addition product (an organopalladium(II) halide complex) and the diorganopalladium(II) complex formed after transmetalation. libretexts.org Advanced spectroscopic techniques are often employed to identify these species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for studying reactions involving phosphine ligands, as the chemical shift of the phosphorus nucleus is sensitive to its coordination environment. nih.gov
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates in the catalytic cycle.
X-ray Crystallography: In some cases, it is possible to isolate and grow single crystals of stable intermediates, allowing for their definitive structural characterization by X-ray diffraction.
The characterization of such intermediates provides direct evidence for the proposed catalytic cycle and can reveal subtle details about the coordination chemistry of the metal center throughout the reaction. researchgate.net
Computational and Theoretical Chemistry Studies of Methyl 5 Bromo 2 Iodonicotinate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, offering deep insights into the electronic and geometric properties of molecules.
Geometric Optimization and Conformation Analysis
A foundational step in any computational study is the geometric optimization of the molecule. For Methyl 5-bromo-2-iodonicotinate, this would involve using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the methyl ester group relative to the pyridine (B92270) ring and the planarity of the molecule, considering the steric hindrance from the bulky iodine and bromine substituents.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-I | Data not available |
| C5-Br | Data not available | |
| C3-C(O)O | Data not available | |
| N1-C2 | Data not available | |
| Bond Angle | I-C2-N1 | Data not available |
| Br-C5-C4 | Data not available | |
| Dihedral Angle | C4-C3-C(O)-O | Data not available |
Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's behavior. Analysis of the charge distribution, typically through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This would highlight the electrophilic and nucleophilic sites. An electrostatic potential (ESP) map would visually represent these regions, with areas of negative potential (red) indicating likely sites for electrophilic attack and positive potential (blue) indicating nucleophilic centers. For this compound, one would expect significant negative potential around the nitrogen atom and the carbonyl oxygen, and positive potential on the hydrogen atoms of the methyl group.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are crucial indicators of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests a molecule is more reactive. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the halogen atoms, while the LUMO would likely be centered on the electron-withdrawing ester group and the carbon atoms of the ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Local Reactivity Descriptors
From the HOMO and LUMO energies, various local reactivity descriptors can be calculated. These include parameters like electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and would allow for comparison with other related compounds.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.
Theoretical calculations of the vibrational frequencies would produce a predicted Infrared (IR) spectrum. This would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, such as the C=O stretch of the ester, C-Br, and C-I stretches, and the various vibrations of the pyridine ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the structure. The calculations would need to account for the influence of the electronegative halogen and nitrogen atoms on the chemical environment of the various protons and carbons.
Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, likely involving π-π* transitions within the aromatic system.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Peak/Shift | Predicted Value | Assignment |
| IR | ν(C=O) | Data not available | Ester carbonyl stretch |
| ν(C-I) | Data not available | Carbon-iodine stretch | |
| ν(C-Br) | Data not available | Carbon-bromine stretch | |
| ¹³C NMR | δ(C=O) | Data not available | Ester carbonyl carbon |
| δ(C-I) | Data not available | Carbon bearing iodine | |
| δ(C-Br) | Data not available | Carbon bearing bromine | |
| ¹H NMR | δ(O-CH₃) | Data not available | Methyl protons |
| UV-Vis | λmax | Data not available | π-π* transition |
Computational Modeling of Reaction Mechanisms and Transition States
Specific computational data on the reaction mechanisms and transition states for this compound are not available in the reviewed scientific literature.
Solvent Effects and Catalyst-Substrate Interactions via Computational Methods
Specific computational data on solvent effects and catalyst-substrate interactions for this compound are not available in the reviewed scientific literature.
Applications of Methyl 5 Bromo 2 Iodonicotinate As a Versatile Synthetic Building Block
In the Construction of Diverse Heterocyclic Scaffolds
There is currently no available scientific literature detailing the use of Methyl 5-bromo-2-iodonicotinate in the synthesis of diverse heterocyclic scaffolds. While its structure—featuring distinct bromo and iodo substituents on a pyridine (B92270) ring—suggests its potential as a versatile intermediate in cross-coupling reactions to build more complex heterocyclic systems, no specific examples or research findings have been published to support this.
As a Precursor for Advanced Materials Research
The compound is categorized as a material science building block, particularly for polymers and electronic materials. bldpharm.com
Building Blocks for Organic Electronic Materials (e.g., Liquid Crystals)
While this compound is listed as a component for "Electronic Materials," no specific research could be found that details its incorporation into organic electronic devices, such as liquid crystals or OLEDs. bldpharm.com
Development of Chemical Probes for Research Purposes
There is no information within the search results to indicate that this compound has been used or investigated for the development of chemical probes for biological research.
Future Research Directions and Emerging Trends in Halogenated Nicotinate Chemistry
Green Chemistry Approaches in Methyl 5-Bromo-2-Iodonicotinate Synthesis
The principles of green chemistry are increasingly influencing the synthesis of halogenated heterocycles. For precursors to compounds like this compound, research is moving towards more environmentally benign methods. A notable trend is the replacement of hazardous reagents and solvents. For instance, the use of solid halogenating agents in aprotic solvents presents a milder and more controllable reaction pathway, minimizing the formation of byproducts. google.com This approach avoids the high temperatures and pressures often associated with traditional halogenation methods, thus reducing energy consumption and improving safety. google.com
Future efforts will likely focus on:
The use of recyclable catalysts to minimize waste.
The exploration of solvent-free reaction conditions.
The utilization of bio-based starting materials to reduce reliance on petrochemical feedstocks.
A patented method for synthesizing 5-halogenated nicotinic acid, a key precursor, highlights the move towards greener processes. This method employs a solid halogenating agent, which offers milder conditions and reduces byproducts, achieving a liquid phase purity of over 99%. google.com
Development of Novel and More Efficient Catalytic Systems
Catalysis is central to the advancement of halogenated nicotinate (B505614) chemistry. The development of novel catalytic systems is a primary focus of current research, aiming to improve efficiency, selectivity, and substrate scope.
Recent breakthroughs include the development of heterogeneous geminal atom catalysts (GACs), which have shown promise in promoting greener and more sustainable manufacturing processes for fine chemicals. sciencedaily.com These catalysts, featuring two metal cores, can enhance the efficiency and selectivity of cross-coupling reactions, which are crucial for modifying halogenated nicotinates. sciencedaily.com A key advantage of these new GACs is their recoverability and reusability, which significantly boosts the sustainability of chemical and pharmaceutical production. sciencedaily.com Research has also shown that these novel catalysts can achieve a carbon footprint that is ten times lower than conventional catalysts. sciencedaily.com
Another area of intense investigation is the use of nickel in photoredox catalysis. nih.gov This approach has enabled C(sp3)-H functionalization through a halogen atom transfer mechanism, opening up new avenues for creating complex molecules from simple precursors. nih.gov The insights gained from these studies could lead to the development of more efficient methods for the derivatization of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of complex molecules like this compound. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to scale up reactions seamlessly.
For halogenated nicotinates, flow chemistry can facilitate hazardous reactions, such as nitration and halogenation, in a more controlled manner. The precise control over reaction parameters, such as temperature and residence time, can lead to higher yields and purities.
Automated synthesis platforms, on the other hand, enable the rapid generation of compound libraries for high-throughput screening. rug.nl By combining the synthetic utility of this compound with automated platforms, researchers can quickly explore the structure-activity relationships of its derivatives, accelerating the drug discovery process. rug.nl
Exploration of Undiscovered Reactivity Patterns and Multi-Component Reactions
The unique arrangement of functional groups in this compound—a bromine atom, an iodine atom, and a methyl ester on a pyridine (B92270) ring—makes it a versatile substrate for exploring novel reactivity patterns. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.
A particularly promising area of research is the use of this compound in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.govorganic-chemistry.orgtcichemicals.com The development of new MCRs involving halogenated nicotinates could provide rapid access to diverse libraries of complex molecules with potential biological activity. nih.gov
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-suited for creating peptidomimetic compounds, which are of significant interest in drug discovery. organic-chemistry.org The application of these reactions to derivatives of this compound could yield novel scaffolds for medicinal chemistry.
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring
The development of advanced spectroscopic techniques is crucial for understanding and optimizing the complex reactions involving halogenated nicotinates. In-situ monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR, allow for real-time tracking of reactant consumption, intermediate formation, and product generation.
These techniques provide valuable kinetic and mechanistic data, enabling researchers to fine-tune reaction conditions for optimal performance. For the synthesis and derivatization of this compound, in-situ monitoring can help to:
Ensure complete conversion of starting materials.
Minimize the formation of impurities.
Identify and characterize transient intermediates.
By providing a deeper understanding of the reaction landscape, these advanced analytical tools will play a vital role in the development of robust and efficient processes for the synthesis and application of this compound and other halogenated nicotinates.
Q & A
Basic: What are the standard synthetic routes for Methyl 5-bromo-2-iodonicotinate?
Answer:
The compound is typically synthesized via esterification or halogenation of nicotinic acid derivatives. A common route involves:
- Starting material : 5-bromo-2-iodopyridine-4-carboxylic acid.
- Reagents : Methanol (MeOH) with activating agents like triphenylphosphine (Ph₃P) and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) as the solvent .
- Key steps : Activation of the carboxylic acid group followed by nucleophilic substitution.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Br and I substituents at positions 5 and 2, respectively) .
- Infrared Spectroscopy (IR) : Detect ester carbonyl (C=O) stretches ~1700 cm⁻¹ and halogen (C-Br, C-I) vibrations .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at 328.89 g/mol) .
Advanced: How can researchers optimize cross-coupling reactions involving this compound?
Answer:
- Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. The iodine substituent at position 2 is more reactive than bromine, enabling selective coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reactions often require heating (80–100°C) to activate the C–I bond while avoiding decomposition .
- Yield improvement : Pre-purify starting material to >98% purity and use excess boronic acid (1.2–1.5 eq) .
Advanced: How to resolve contradictory spectroscopic data for this compound derivatives?
Answer:
- Multi-technique validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using databases like PubChem or Reaxys .
- Sample purity : Re-crystallize the compound or use preparative HPLC to eliminate impurities causing spectral noise .
Advanced: What strategies mitigate steric hindrance in derivatization reactions of this compound?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) .
- Microwave-assisted synthesis : Reduce reaction time and improve yields in sterically challenging reactions .
- Ligand design : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover in cross-couplings .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Pharmaceutical intermediates : Used to synthesize kinase inhibitors or antiviral agents via selective C–I bond functionalization .
- Probe molecules : Incorporate into fluorescent tags or radioligands for target validation in biochemical assays .
Advanced: How to analyze substituent effects on the reactivity of this compound?
Answer:
- Hammett analysis : Quantify electronic effects of substituents using σₚ values. Iodine’s electron-withdrawing nature accelerates electrophilic substitutions at position 4 .
- Kinetic studies : Compare reaction rates under identical conditions (e.g., SNAr reactions with varying nucleophiles) .
Advanced: What are common pitfalls in scaling up this compound synthesis?
Answer:
- Exothermic reactions : Use controlled addition of reagents and cooling to prevent thermal runaway .
- Halogen displacement : Avoid prolonged heating to prevent unintended C–Br or C–I bond cleavage .
- Workup optimization : Replace column chromatography with liquid-liquid extraction for large-scale purification .
Basic: How to validate the purity of this compound?
Answer:
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥98% purity .
- Elemental analysis : Confirm Br and I content matches theoretical values (e.g., 24.3% Br, 38.6% I) .
Advanced: How to design a stability study for this compound under varying storage conditions?
Answer:
- Conditions : Test degradation in light (UV exposure), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months .
- Analytical methods : Monitor decomposition via LC-MS and track iodine loss using inductively coupled plasma (ICP) spectroscopy .
- Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
